Bienvenue dans la boutique en ligne BenchChem!

MIRA-1

Mutant p53 Reactivation Apoptosis Cancer Therapeutics

MIRA-1 (72835-26-8) is a cell-permeable maleimide with unique dual pharmacology: reactivates mutant p53 (apoptosis IC50 = 10 µM) and selectively inhibits WRN helicase (IC50 = 20 µM) while sparing ATPase/exonuclease. Unlike PRIMA-1 or CP-31398, it induces p53-independent apoptosis in multiple myeloma (IC50 10–15 µM), synergizes with dexamethasone (CI < 1), and enables single-compound p53-WRN crosstalk studies in MSI-H cancers. Essential for preclinical combination and DNA repair research.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 72835-26-8
Cat. No. B1680201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIRA-1
CAS72835-26-8
SynonymsNSC19630;  NSC-19630;  NSC 19630;  MIRA-1;  MIRA1;  MIRA 1; 
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCC(=O)OCN1C(=O)C=CC1=O
InChIInChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3
InChIKeyYXEWPGYLMHXLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MIRA-1 (CAS 72835-26-8) for Scientific Procurement: A Mutant p53 Reactivator and Selective WRN Helicase Inhibitor


MIRA-1 (CAS 72835-26-8; also known as NSC 19630) is a cell-permeable maleimide-derived small molecule with a molecular weight of 183.16 g/mol . It functions as a mutant p53 reactivator that restores wild-type conformation, DNA binding activity, and transcriptional transactivation to mutant p53 protein [1]. Additionally, MIRA-1 exhibits a distinct and orthogonal pharmacology as a selective inhibitor of Werner syndrome WRN helicase activity [2].

MIRA-1: Why Generic Substitution with Alternative Mutant p53 Reactivators (PRIMA-1, CP-31398) Is Not Feasible


Within the class of mutant p53 reactivators, compounds such as PRIMA-1, CP-31398, and STIMA-1 share a common therapeutic intent but diverge substantially in their molecular scaffolds, off-target profiles, and functional selectivity. The maleimide scaffold of MIRA-1 confers a unique dual pharmacology—combining p53 reactivation with selective WRN helicase inhibition—that is absent in the quinuclidine-based PRIMA-1 or the styrylquinazoline-based CP-31398 [1]. Furthermore, MIRA-1 induces apoptosis in multiple myeloma cells irrespective of p53 status, a property not uniformly observed across this compound class [2]. Substituting MIRA-1 with another mutant p53 reactivator will fundamentally alter the experimental outcome due to these pharmacologically distinct, non-overlapping mechanisms.

Quantitative Comparative Evidence for MIRA-1 (72835-26-8): Head-to-Head Data Against PRIMA-1, WRN Selectivity, and p53-Independent Efficacy


MIRA-1 vs. PRIMA-1: Higher Potency in Mutant p53-Dependent Apoptosis

In comparative studies evaluating mutant p53-targeting compounds, MIRA-1 demonstrates higher potency than PRIMA-1 in inducing apoptosis in cells harboring mutant p53. A review of p53-targeting small molecules explicitly notes that MIRA-1 'induces apoptosis in cells containing mutant p53 with even higher potency than PRIMA-1' [1]. Both compounds were examined side-by-side in several assays by the same research group before publication in separate papers [2].

Mutant p53 Reactivation Apoptosis Cancer Therapeutics

WRN Helicase Inhibition: A Unique Dual-Pharmacology Profile Not Shared by Other p53 Reactivators

MIRA-1 is a selective inhibitor of Werner syndrome WRN helicase with an IC50 of 20 µM, while sparing ATPase and exonuclease activities of the same enzyme (19% and <10% inhibition, respectively, at 50 µM) [1]. It exhibits no inhibitory effect against other human RecQ helicases (RECQ1, BLM), Fanconi anemia group J helicase (FANCJ), or E. coli helicases (RecQ, UvrD, DnaB) [1]. This WRN inhibitory activity is unique among mutant p53 reactivators; neither PRIMA-1 nor CP-31398 has been reported to possess this activity.

WRN Helicase DNA Damage Response Synthetic Lethality

MIRA-1 p53 Status-Independent Apoptosis in Multiple Myeloma: Distinguishing Efficacy from Canonical p53 Reactivators

In multiple myeloma (MM) cell lines, MIRA-1 induces apoptosis irrespective of p53 status. The IC50 in MM cells (MM.1S, H929, U266, 8226, LP1) ranged between 10 and 15 µM, and genetic knockdown of p53 using siRNA did not abrogate the apoptotic response [1][2]. In seven primary MM patient samples, MIRA-1 elicited dose-dependent growth inhibition with an average IC50 of 10 µM [1]. In contrast, PRIMA-1 and PRIMA-1MET activity is predominantly dependent on the presence of mutant p53 [3].

Multiple Myeloma p53-Independent Apoptosis Hematological Malignancies

In Vivo Efficacy in Multiple Myeloma Xenograft Model at Tolerated Doses

In a mouse xenograft model of multiple myeloma, MIRA-1 administered at 5-10 mg/kg, either alone or in combination with dexamethasone, arrested tumor growth and prolonged survival without observable untoward toxicity [1]. The combination with dexamethasone displayed a synergistic cytotoxic response (Combination Index < 1; p < 0.05) [1]. While PRIMA-1 and its analog PRIMA-1MET also demonstrate in vivo activity, the therapeutic window of structurally related maleimide analogs (MIRA-3) has been noted as narrow, underscoring the importance of compound-specific in vivo characterization [2].

In Vivo Pharmacology Xenograft Model Preclinical Efficacy

Recommended Research Applications for MIRA-1 (72835-26-8) Based on Quantitative Differentiation Evidence


Investigating Synthetic Lethality Between Mutant p53 and WRN Helicase

MIRA-1 is uniquely suited for studies exploring the intersection of mutant p53 reactivation and WRN-dependent DNA repair. Its dual pharmacology—WRN helicase inhibition (IC50 = 20 µM) combined with mutant p53 reactivation (apoptosis induction at IC50 = 10 µM)—enables single-compound interrogation of pathways that cannot be addressed with PRIMA-1, CP-31398, or dedicated WRN inhibitors alone [1][2]. This is particularly relevant in microsatellite instability-high (MSI-H) cancers where WRN has emerged as a synthetic lethal target.

Multiple Myeloma Preclinical Studies Independent of p53 Genotype

For multiple myeloma research, MIRA-1 offers the distinct advantage of inducing apoptosis in both p53-wild-type and p53-mutant cells (IC50 10-15 µM in cell lines; average IC50 10 µM in primary patient samples) [3]. This p53 status-independent activity, validated by siRNA knockdown experiments, contrasts with PRIMA-1's mutant p53-dependent mechanism [4]. MIRA-1 also demonstrates in vivo efficacy at 5-10 mg/kg in xenograft models and synergizes with dexamethasone (CI < 1) [3].

WRN Helicase-Dependent DNA Damage Response and Replication Stress Studies

MIRA-1 functions as a selective WRN helicase inhibitor (IC50 = 20 µM) that spares ATPase (19% inhibition at 50 µM) and exonuclease (<10% inhibition at 50 µM) activities, with no cross-reactivity against RECQ1, BLM, FANCJ, RecQ, UvrD, or DnaB helicases [1]. In cellular assays, MIRA-1 treatment at 2-3 µM for 48-72 hours results in WRN-dependent antiproliferation (0% vs. 95% inhibition with siRNA-mediated WRN depletion), 20-fold increase in PCNA foci, and 17-fold increase in γ-H2AX foci [1].

Combination Therapy Studies with Standard-of-Care Agents

MIRA-1 demonstrates synergistic anti-tumor activity when combined with clinically relevant agents. In multiple myeloma models, MIRA-1 combined with dexamethasone or doxorubicin yields a Combination Index < 1 (p < 0.05), indicating true pharmacological synergy rather than additive effects [3]. This synergistic profile, documented in both in vitro viability assays and in vivo xenograft studies, supports the use of MIRA-1 in preclinical combination screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIRA-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.